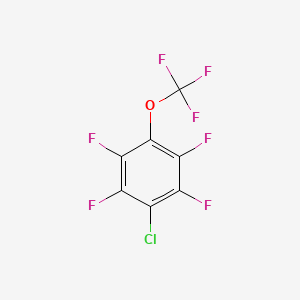

1-Chloro-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene

Description

1-Chloro-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene is a halogenated aromatic compound with the molecular formula C7HClF7O This compound is characterized by the presence of chlorine, fluorine, and trifluoromethoxy groups attached to a benzene ring

Properties

IUPAC Name |

1-chloro-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7ClF7O/c8-1-2(9)4(11)6(5(12)3(1)10)16-7(13,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQAQMJGWOOVPKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)Cl)F)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7ClF7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Chloro-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene typically involves halogenation and substitution reactions. One common method includes the reaction of 1-chloro-2,3,5,6-tetrafluorobenzene with trifluoromethanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the process .

Industrial production methods may involve large-scale halogenation processes, where the precursor compounds are subjected to halogenating agents under specific conditions to achieve the desired product. These methods are optimized for efficiency and yield, ensuring the compound’s availability for various applications .

Chemical Reactions Analysis

1-Chloro-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: It can undergo oxidation reactions to form various oxidized products, and reduction reactions to remove halogen atoms.

Coupling Reactions: The compound is also involved in coupling reactions, such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

Material Science

In material science, 1-chloro-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene is utilized in the development of advanced materials due to its fluorinated structure which imparts unique properties such as hydrophobicity and thermal stability.

Case Study: Coatings and Polymers

Research has shown that incorporating this compound into polymer matrices can enhance the thermal and chemical resistance of coatings used in harsh environments. For instance, studies indicate that fluorinated polymers exhibit lower surface energy, leading to improved resistance to dirt and moisture .

Pharmaceuticals

The compound's unique electronic properties make it a valuable intermediate in the synthesis of pharmaceutical agents. Its ability to modify biological activity through fluorination is particularly noteworthy.

Case Study: Drug Development

A notable application includes its use in synthesizing potential anti-cancer agents. Research published in the Journal of Organic Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxic activity against various cancer cell lines .

Environmental Science

In environmental applications, this compound is investigated for its role in developing eco-friendly solvents and reagents that minimize toxic waste generation.

Case Study: Green Chemistry

Studies have indicated that using this compound as a solvent in organic reactions can reduce the environmental impact compared to traditional solvents. Its high volatility and low toxicity profile make it an attractive alternative for green chemistry practices .

Analytical Chemistry

The compound is also employed as a standard in analytical chemistry due to its well-defined spectral properties.

Case Study: Spectroscopy

In gas chromatography-mass spectrometry (GC-MS), it serves as a calibration standard for detecting trace levels of fluorinated compounds in environmental samples .

Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Material Science | Coatings and Polymers | Enhanced thermal stability and hydrophobicity |

| Pharmaceuticals | Drug Development | Significant cytotoxic activity against cancer cells |

| Environmental Science | Eco-friendly solvents | Reduced toxic waste generation |

| Analytical Chemistry | Calibration standard in GC-MS | Effective detection of trace fluorinated compounds |

Mechanism of Action

The mechanism by which 1-Chloro-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms and trifluoromethoxy group play a crucial role in its binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

1-Chloro-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene can be compared with other halogenated aromatic compounds, such as:

1-Chloro-4-(trifluoromethyl)benzene: Similar in structure but lacks the additional fluorine atoms, resulting in different chemical properties and reactivity.

2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Contains a bromine atom instead of chlorine, leading to variations in its reactivity and applications.

(Trifluoromethoxy)benzene: Lacks the chlorine and additional fluorine atoms, making it less reactive in certain chemical reactions.

The uniqueness of this compound lies in its combination of halogen atoms and the trifluoromethoxy group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biological Activity

1-Chloro-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene (CAS No. 1417569-17-5) is a halogenated aromatic compound characterized by a high degree of fluorination and the presence of both chlorine and a trifluoromethoxy group. This unique structure contributes to its significant biological activity, making it a compound of interest in various fields including pharmaceuticals, agriculture, and material science.

- Molecular Formula : C7ClF7O

- Molecular Weight : 208.55 g/mol

- IUPAC Name : this compound

- InChI Key : FQAQMJGWOOVPKT-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethoxy group enhances the compound's lipophilicity and binding affinity to biological receptors and enzymes. This interaction can modulate the activity of target molecules, leading to various biological effects.

Biological Applications

This compound finds applications in several domains:

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of pharmaceuticals targeting neurological and cardiovascular conditions. Its trifluoromethoxy group has been shown to significantly enhance biological activity compared to non-fluorinated analogs .

Agricultural Chemicals

It is utilized in formulating agrochemicals such as herbicides and fungicides due to its efficacy in controlling unwanted plant growth and pests .

Material Science

In material science, this compound is incorporated into polymer formulations to improve thermal stability and chemical resistance .

Case Study 1: Antidepressant Activity

A study demonstrated that compounds containing the trifluoromethoxy group exhibit enhanced potency in inhibiting serotonin uptake compared to their non-fluorinated counterparts. This suggests potential applications in developing antidepressants .

Case Study 2: Anticancer Properties

Research indicated that derivatives of halogenated aromatic compounds like this compound show synergistic anticancer activity when used in conjunction with other therapeutic agents. This is attributed to their ability to modulate enzyme activity involved in cancer progression .

Data Table: Comparison with Related Compounds

| Compound Name | Molecular Formula | Biological Activity | Applications |

|---|---|---|---|

| This compound | C7ClF7O | High | Pharmaceuticals, Agrochemicals |

| 1-Chloro-4-(difluoromethoxy)-2,3,5,6-tetrafluorobenzene | C7HClF5O | Moderate | Pharmaceuticals |

| 1-Chloro-2-(trifluoromethoxy)benzene | C7ClF3O | Low | Research |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.